
n-(1-Chloropropan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-Chloropropan-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Chloropropan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1-chloropropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: n-(1-Chloropropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfonamides with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: n-(1-Chloropropan-2-yl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It acts as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells .
Medicine: Due to its inhibitory effects on carbonic anhydrase IX, this compound is being explored as a potential therapeutic agent for the treatment of cancers, particularly those that exhibit hypoxic conditions .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of n-(1-Chloropropan-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting CA IX, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis (programmed cell death) . This makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: n-(1-Chloropropan-2-yl)benzenesulfonamide is unique due to its specific inhibitory action on carbonic anhydrase IX, which is not a common target for other sulfonamide compounds. This specificity makes it particularly valuable in the context of cancer treatment, where selective inhibition of CA IX can lead to targeted therapeutic effects .
Propiedades
Número CAS |
6407-53-0 |
|---|---|
Fórmula molecular |
C9H12ClNO2S |
Peso molecular |
233.72 g/mol |
Nombre IUPAC |
N-(1-chloropropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-8(7-10)11-14(12,13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Clave InChI |
WTUGAXUPSUTLEL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)NS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



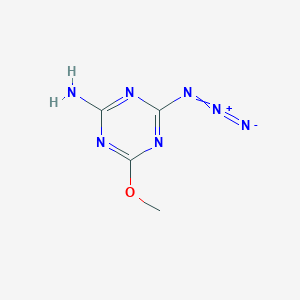
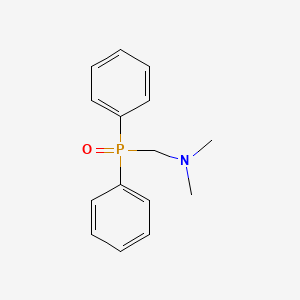

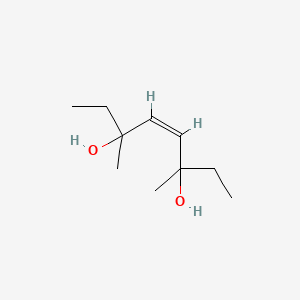
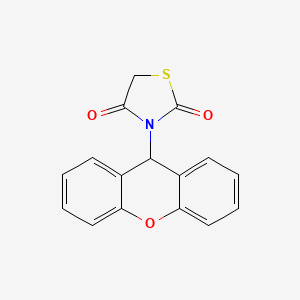
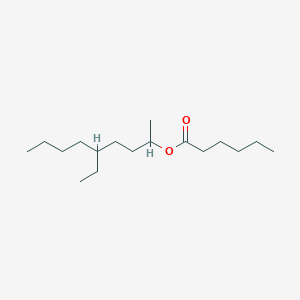
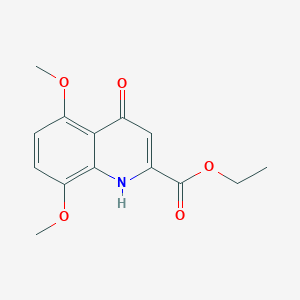

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
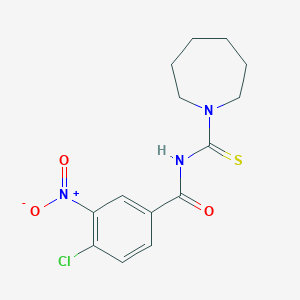
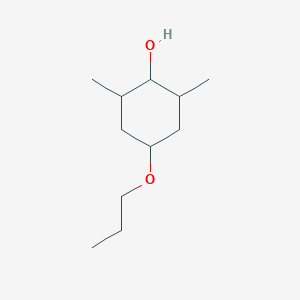

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
